molecular formula C7H7N3OS B2407638 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol CAS No. 2155855-91-5

2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol

Cat. No.: B2407638
CAS No.: 2155855-91-5
M. Wt: 181.21
InChI Key: LJVSPWYMBWAVGE-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol is a heterocyclic compound that combines a pyrazole ring and a thiazole ring. This compound is of significant interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The presence of both pyrazole and thiazole moieties in a single molecule endows it with diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrazol-4-yl)thiazol-5-ol: Lacks the methyl group on the pyrazole ring.

    2-(1-Methyl-1H-pyrazol-4-yl)thiazole: Lacks the hydroxyl group on the thiazole ring.

    1-Methyl-1H-pyrazole-4-carbaldehyde: Precursor in the synthesis of the target compound.

Uniqueness

2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol is unique due to the presence of both a methyl group on the pyrazole ring and a hydroxyl group on the thiazole ring. This combination of functional groups enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-1,3-thiazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-10-4-5(2-9-10)7-8-3-6(11)12-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVSPWYMBWAVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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